molecular formula C25H27N5O4S B2836437 5-{[2-(morpholin-4-yl)ethyl]amino}-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile CAS No. 941249-68-9

5-{[2-(morpholin-4-yl)ethyl]amino}-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2836437
CAS No.: 941249-68-9
M. Wt: 493.58
InChI Key: VEBXPJAAWVNZET-UHFFFAOYSA-N
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Description

5-{[2-(morpholin-4-yl)ethyl]amino}-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of isoquinoline, sulfonyl, phenyl, morpholino, and oxazole groups

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in biological studies.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(morpholin-4-yl)ethyl]amino}-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline and oxazole intermediates, followed by sulfonylation and subsequent coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-{[2-(morpholin-4-yl)ethyl]amino}-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Mechanism of Action

The mechanism of action of 5-{[2-(morpholin-4-yl)ethyl]amino}-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-{[2-(morpholin-4-yl)ethyl]amino}-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile include other sulfonyl-phenyl derivatives, isoquinoline-based compounds, and oxazole-containing molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-5-(2-morpholin-4-ylethylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O4S/c26-17-23-25(27-10-12-29-13-15-33-16-14-29)34-24(28-23)20-5-7-22(8-6-20)35(31,32)30-11-9-19-3-1-2-4-21(19)18-30/h1-8,27H,9-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBXPJAAWVNZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C4=NC(=C(O4)NCCN5CCOCC5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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